2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
Overview
Description
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its fused pyrrole and pyridine rings, which contribute to its unique chemical properties
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This compound binds to the receptor, preventing the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCg, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways, which regulate cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of FGFRs by this compound can lead to the suppression of cell proliferation and induction of apoptosis . This makes it a potential therapeutic agent for conditions characterized by abnormal FGFR signaling, such as certain types of cancer .
Biochemical Analysis
Biochemical Properties
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been observed to influence the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including inhibition of critical enzymes and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically with small increases in dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions . For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, it can affect the levels of certain metabolites, thereby influencing the overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with other biomolecules . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and other cytoplasmic proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a pyridine derivative with a pyrrole derivative, followed by cyclization and functional group modifications. For instance, the reaction of 2-methylpyridine with a suitable pyrrole derivative under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Comparison with Similar Compounds
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can be compared with other pyrrolopyridine derivatives:
1H-pyrrolo[2,3-B]pyridine: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties and biological activities.
2-Methyl-1H-pyrrolo[2,3-B]pyridine: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.
3-Carboxy-1H-pyrrolo[2,3-B]pyridine: Contains the carboxylic acid group but lacks the methyl group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7(9(12)13)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFUOZIJJSLQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933717-06-7 | |
Record name | 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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